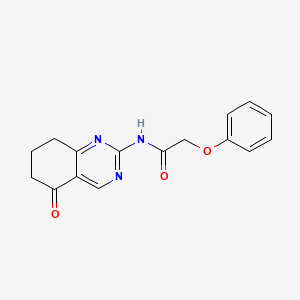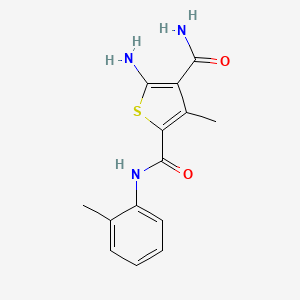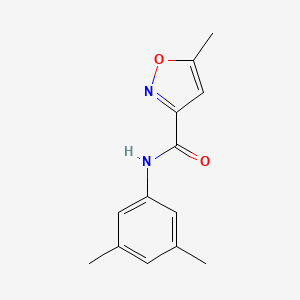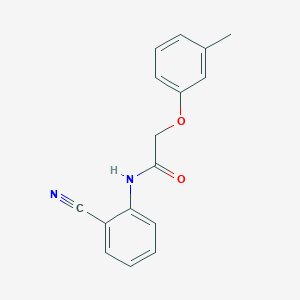
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, Sunitinib has been extensively studied for its potential in treating various types of cancers, including pancreatic, breast, and lung cancer.
Mécanisme D'action
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound blocks the growth and survival of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide is that it has a broad spectrum of activity against multiple receptor tyrosine kinases, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of this compound is that it can cause dose-dependent toxicities, such as hypertension, fatigue, and gastrointestinal disturbances, which can limit its clinical use.
Orientations Futures
There are several future directions for the research on N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide. One direction is to identify biomarkers that can predict the response to this compound treatment, which can help to personalize the treatment for individual patients. Another direction is to develop combination therapies that can enhance the efficacy of this compound and reduce its toxicities. Additionally, there is a need to develop new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Finally, there is a need to explore the potential of this compound in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.
Méthodes De Synthèse
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylphenoxyacetic acid with thionyl chloride to form 3-methylphenoxyacetyl chloride. The resulting compound is then reacted with 2-aminobenzonitrile in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential in treating various types of cancers. In addition to renal cell carcinoma and gastrointestinal stromal tumors, this compound has shown promising results in preclinical studies for the treatment of pancreatic, breast, and lung cancer. This compound has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-5-4-7-14(9-12)20-11-16(19)18-15-8-3-2-6-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEBGDWNHBDFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
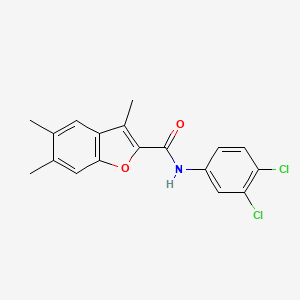
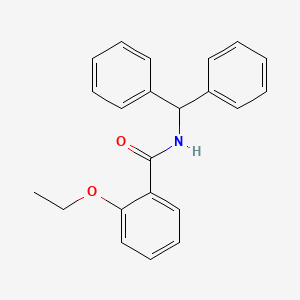
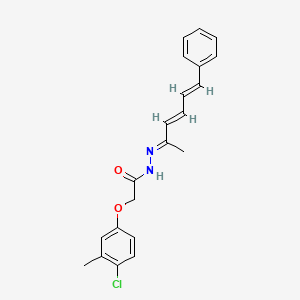
![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
![N-(2-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5751515.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)
